Pseudouridine-5'-triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

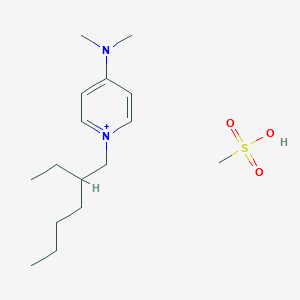

Pseudouridine-5’-triphosphate is a modified nucleoside triphosphate that plays a significant role in RNA biology. It is derived from pseudouridine, which is the most abundant naturally occurring modified nucleoside found in various types of RNA, including transfer RNA, ribosomal RNA, and small nuclear RNA . Pseudouridine-5’-triphosphate is known for its ability to enhance the stability and translation efficiency of messenger RNA, making it a valuable tool in synthetic biology and therapeutic applications .

Mechanism of Action

Target of Action

Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .

Mode of Action

Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .

Biochemical Pathways

The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .

Pharmacokinetics

It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .

Action Environment

The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .

Biochemical Analysis

Biochemical Properties

Pseudouridine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized using adenosine-5’-monophosphate and uracil as the starting materials and a reverse reaction catalyzed by a pseudouridine monophosphate glycosidase . The conversion from nucleoside (pseudouridine) to nucleotide triphosphate (pseudouridine-5’-triphosphate) is incorporated into RNA via in vitro transcription for biochemical and biophysical studies .

Cellular Effects

Pseudouridine-5’-triphosphate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nuclease stability, immunogenicity, and translational properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pseudouridine-5’-triphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The substitution of uridine with N1-methylpseudouridine-5’-triphosphate not only bypasses immune response induced cytotoxicity but also substantially enhances the effectiveness of both types of switches .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Pseudouridine-5’-triphosphate exhibits changes in its effects. It has been observed that pseudouridine has a significant effect on the structure and function of RNA molecules . It is known for the stabilization of RNA structures, RNA-protein interactions, and regulation of RNA processing and translation .

Metabolic Pathways

Pseudouridine-5’-triphosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The first step in pseudouridine degradation is catalyzed by pseudouridine kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine-5’-triphosphate typically involves the enzymatic conversion of pseudouridine to its triphosphate form. One common method includes the use of pseudouridine monophosphate glycosidase to catalyze the formation of pseudouridine from uracil and adenosine-5’-monophosphate . This is followed by phosphorylation steps to convert pseudouridine to pseudouridine-5’-triphosphate.

Industrial Production Methods: Industrial production of pseudouridine-5’-triphosphate often involves large-scale enzymatic synthesis, ensuring high purity and yield. Companies like TriLink BioTechnologies are known for producing high-quality pseudouridine-5’-triphosphate for research and therapeutic purposes .

Chemical Reactions Analysis

Types of Reactions: Pseudouridine-5’-triphosphate can undergo various chemical reactions, including:

Substitution Reactions: It can be incorporated into RNA molecules in place of uridine, enhancing the stability and translation efficiency of the RNA.

Hydrolysis: Under certain conditions, pseudouridine-5’-triphosphate can be hydrolyzed to pseudouridine and inorganic phosphate.

Common Reagents and Conditions:

Major Products: The primary product of reactions involving pseudouridine-5’-triphosphate is modified RNA with enhanced stability and reduced immunogenicity .

Scientific Research Applications

Pseudouridine-5’-triphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pseudouridine-5’-triphosphate is often compared with other modified nucleoside triphosphates, such as:

N1-Methylpseudouridine-5’-triphosphate: This compound also enhances RNA stability and translation but has an additional methyl group that further reduces immunogenicity.

5-Methylcytidine-5’-triphosphate: Similar to pseudouridine-5’-triphosphate, this compound is used to modify RNA to improve stability and reduce immune response.

N6-Methyladenosine-5’-triphosphate: This modification is known for its role in regulating RNA metabolism and translation.

Pseudouridine-5’-triphosphate is unique in its ability to enhance RNA stability and translation without significantly altering the RNA’s overall structure, making it a versatile tool in various applications .

Properties

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWJOCYCKIZKKV-GBNDHIKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?

A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []

Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?

A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []

Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?

A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)

![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)